1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and is recognized for its potential pharmacological applications. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the compound, enhancing its solubility and stability in aqueous environments.
This compound can be synthesized through various chemical processes, often involving the reaction of piperidine derivatives with benzimidazole precursors. The synthesis methods are typically documented in patents and scientific literature focusing on pharmaceutical chemistry.
1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within its ring structures. It falls under the broader category of pharmaceutical intermediates and is studied for its biological activity, particularly in medicinal chemistry.
The synthesis of 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride can be achieved through several methodologies:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized product.
The molecular structure of 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride consists of:
The molecular formula for this compound is typically represented as , indicating it contains carbon, hydrogen, chlorine, and nitrogen atoms. The molecular weight can be calculated based on this formula.
1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride can participate in various chemical reactions:
Reactivity studies often involve testing the compound against various substrates to explore its potential as a catalyst or reagent in organic synthesis.
The mechanism by which 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may act as inhibitors for certain enzymes or modulate receptor activity, leading to therapeutic effects in conditions like inflammation or infection.
1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride has potential applications in medicinal chemistry, particularly as:
Research into this compound continues to explore its efficacy and safety profiles for various therapeutic applications, particularly in treating diseases related to inflammation or infection.
Derivatives of this scaffold disrupt mycobacterial cell wall biosynthesis by inhibiting enoyl-acyl carrier protein (EACP) reductase, a crucial enzyme in the FAS-II pathway. A series of 20 Schiff base analogs demonstrated potent activity against M. tuberculosis H₃₇Rv (ATCC 27294). Four compounds achieved MIC values of 6.25 µg/mL, comparable to first-line agents like isoniazid. Molecular docking (PDB: 1ZID) confirmed binding at the EACP reductase active site via:
R-Substituent | MIC (µg/mL) | Glide Score (kcal/mol) |
---|---|---|
-NH-C(=S)-NH₂ | 6.25 | -9.106 |
-NH-C(=S)-NH-OH | 6.25 | -9.365 |
-N=CH-C₆H₅ | 12.5 | -8.537 |
Unsubstituted (scaffold control) | 25.0 | -8.043 |
Lipinski’s rule compliance (logP <5, HBD <5, MW <500) and low toxicity (selectivity index >10) underscore drug-likeness [8].
This chemotype disrupts c-Myc/Max dimerization and downstream oncogenic signaling. In lung cancer models (A549 and NCI-H1299 cells), optimized analogs (e.g., A1, A5) induced apoptosis via:
Docking studies revealed binding to c-Myc’s bHLH-LZ domain (Key residues: Arg367, Asn375), preventing E-box DNA recognition. In vivo, analogs reduced xenograft tumor volume by 58–67% without hematological toxicity [3] [9].
Though direct data is limited, structural analogs demonstrate neuroprotective effects via:
Benzimidazole-piperidine hybrids modulate neuroinflammatory pathways implicated in Alzheimer’s and Parkinson’s diseases, though target-specific studies are warranted [5].
The scaffold blocks NLRP3 ATPase activity (IC₅₀ ~3.1 µM) and IL-1β release in macrophages. Key mechanisms:
MD simulations show the piperidine nitrogen forms salt bridges with Asp303, while benzimidazole engages π-stacking with Tyr859. This dual action underpins therapeutic potential in:
Parameter | Value | Assay System |
---|---|---|
IL-1β Release Inhibition | 78% at 10 µM | LPS/ATP-stimulated THP-1 |
ATPase Activity IC₅₀ | 3.1 µM | Recombinant human NLRP3 |
Pyroptosis Reduction | 70% at 10 µM | PMA-differentiated THP-1 |
Binding Affinity (Kd) | 0.42 µM | SPR with immobilized NLRP3 |
Benzimidazole-piperidine hybrids exhibit multimodal pain control:
This dual action addresses thrombotic pain (e.g., deep-vein thrombosis) without bleeding risks associated with conventional anticoagulants [4] [5].
Concluding Remarks
1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride exemplifies rational scaffold hybridization with therapeutic versatility. Key advantages include:
Future work requires in vivo validation of disease-modifying effects in neurological and metabolic disorders.
Compound Name | Primary Target | Therapeutic Area |
---|---|---|
4-Methyl-2-(piperidin-3-yl)-1H-benzimidazole | EACP reductase | Tuberculosis |
A5 (c-Myc inhibitor) | c-Myc/Max dimerization | Lung cancer |
HS203873 analog | NLRP3 ATPase | Inflammatory diseases |
D347–2761 derivative | NLRP3/NEK7 interaction | Cardioprotection |
1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine | Factor Xa/NLRP3 | Thrombotic pain |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1